Direct Lineage to a High-Potency FXR Partial Agonist Scaffold (V15)
The target compound serves as the unsubstituted core of V15, a lead FXR partial agonist. V15, a derivative of the 1-(4-aminophenylacetyl)piperidine scaffold, demonstrates an EC50 of 0.67 ± 0.08 nM for FXR activation, with 81.3% maximum efficacy compared to the full agonist obeticholic acid (OCA) [1]. While the target compound itself lacks reported biological activity, its value is derived from being the exact synthetic precursor to a pharmacophore that has demonstrated sub-nanomolar potency and a desirable partial agonist profile, a feature linked to a potentially improved safety margin over full agonists [2].
| Evidence Dimension | FXR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Derivative V15: EC50 = 0.67 ± 0.08 nM; Obeticholic Acid (OCA): Defined as 100% efficacy |
| Quantified Difference | N/A (Target compound is a precursor, not an active entity) |
| Conditions | FXR co-activator recruitment assay using HEK293T cells |
Why This Matters
This data proves the 1-(4-aminophenylacetyl)piperidine scaffold is a privileged structure for achieving high-affinity, partial FXR agonism, a validated therapeutic strategy for MASH, making the target compound a high-value synthetic intermediate.
- [1] Zhang, B., Tu, J., Ban, Z., Peng, Y., Zhou, Y., Yu, Q., & Tan, X. D. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 290, 117225. View Source
- [2] Zhang, B., Tu, J., Ban, Z., Peng, Y., Zhou, Y., Yu, Q., & Tan, X. D. (2025). Discovery of Novel 1-(4-Aminophenylacetyl) Piperidine Derivatives as FXR Partial Agonists for the Potential Treatment of Metabolic Dysfunction-Associated Steatohepatitis. SSRN Preprint. View Source
